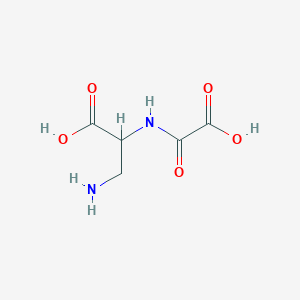

3-Amino-N-(carboxycarbonyl)alanine

Description

Properties

CAS No. |

7554-89-4 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

3-amino-2-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C5H8N2O5/c6-1-2(4(9)10)7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

FNXJKVNOUQAQMB-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NC(=O)C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(=O)O)N |

melting_point |

170-172°C |

Other CAS No. |

61277-72-3 |

physical_description |

Solid |

Synonyms |

(2-amino-2-carboxymethyl)-L-oxamic acid 2-oxalylamino-3-aminopropionic acid 3-amino-N-(carboxycarbonyl)-DL-alanine 3-amino-N-(carboxycarbonyl)alanine 3-oxalylamino-2-aminopropionic acid beta-N-oxalylamino-L-alanine beta-N-oxalylaminoalanine beta-N-oxalylaminoalanine, (L)-isomer carboxycarbonyl-aminoalanine dencichin dencichin, DL- dencichine L-BOAA lathyrus neurotoxin ODAP oxalylaminoalanine oxalyldiaminopropionic acid oxalyldiaminopropionic acid, (L-Ala)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxamic Acid Derivatives

Key Compounds:

3-Amino-N-(carboxycarbonyl)alanine (CAS: 7554–89–4): Structure: Oxalyl group at the 2-amino position of alanine. Properties: Polar due to the carboxylic acid and amide groups, influencing solubility in aqueous media.

2-Amino-3-(oxalylamino)propanoic acid (CAS: 7554–90–7): Structure: Oxalyl group at the 3-amino position. Differentiation: Positional isomerism may alter receptor binding or metabolic pathways compared to Dencichin .

Table 1: Comparison of Oxamic Acid Analogs

| Compound Name | CAS Number | Substituent Position | Molecular Formula | Key Features |

|---|---|---|---|---|

| 3-Amino-N-(carboxycarbonyl)alanine | 7554–89–4 | 2-amino | C₅H₇N₃O₅ | Polar, plant biochemistry roles |

| 2-Amino-3-(oxalylamino)propanoic acid | 7554–90–7 | 3-amino | C₅H₇N₃O₅ | Isomeric differences in activity |

N-Substituted Alanines

These compounds feature modifications to the amino group of alanine, impacting solubility and bioactivity:

N-(Phenylcarbamoyl)alanine (CAS: 33653-68-8):

- Structure : Phenylurea moiety attached to alanine.

- Properties : Increased hydrophobicity compared to Dencichin, favoring membrane permeability .

3-Amino-N-benzyloxycarbonyl-L-alanine (CAS: 35761-26-3): Structure: Benzyloxycarbonyl (Cbz) protecting group. Applications: Used in peptide synthesis; the Cbz group enhances stability during chemical reactions .

Table 2: N-Substituted Alanines

| Compound Name | CAS Number | Substituent | Molecular Formula | Applications |

|---|---|---|---|---|

| N-(Phenylcarbamoyl)alanine | 33653-68-8 | Phenylurea | C₁₀H₁₂N₂O₃ | Potential enzyme inhibition |

| 3-Amino-N-Cbz-L-alanine | 35761-26-3 | Benzyloxycarbonyl | C₁₂H₁₄N₂O₄ | Peptide synthesis |

Heterocyclic Carboxamides

Thieno[2,3-b]pyridine and pyrazinecarboxamide derivatives highlight the role of heterocycles in bioactivity:

VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide): Activity: Demonstrated insecticidal properties superior to acetamiprid in aphid control . Comparison: The thienopyridine core may enhance lipid solubility and target binding vs. Dencichin’s polar oxalyl group .

Pyrazinecarboxamide Antifungals (e.g., 3-amino-N-(aminoiminomethyl)-6-chloro-5-azacyclotridec-1-yl-2-pyrazinecarboxamide): Structure: Hydrophobic substitutions (e.g., azacyclotridec-1-yl) improve antifungal efficacy by interacting with fungal membranes .

Table 3: Heterocyclic Carboxamides

| Compound Name | CAS Number | Core Structure | Key Substituents | Activity |

|---|---|---|---|---|

| VU0010010 | N/A | Thieno[2,3-b]pyridine | 4-chlorobenzyl | Insecticidal |

| Pyrazinecarboxamide analog | N/A | Pyrazine | Azacyclotridec-1-yl | Antifungal |

Beta-Alanine Derivatives

Beta-alanine derivatives, such as N-(4-nitrophenylcarbamoyl)-β-alanine (CAS: 102-66-9), exhibit distinct backbone configurations:

- Structural Contrast: Beta-alanine’s amino group is at the β-position (C3), while Dencichin retains the α-amino configuration. This alters hydrogen bonding and metabolic pathways .

Preparation Methods

Direct Amidation Using Oxalyl Chloride

The most widely reported method involves reacting L-alanine with oxalyl chloride under anhydrous conditions. This route leverages the high reactivity of oxalyl chloride to form the oxalylamide bond while preserving stereochemistry.

Procedure :

-

L-alanine (1.0 equiv) is suspended in dry tetrahydrofuran (THF) or ethyl acetate (moisture content <0.01%).

-

Oxalyl chloride (1.2 equiv) is added dropwise at 0–5°C under nitrogen, with continuous stirring to minimize HCl liberation.

-

The reaction is warmed to 25°C and monitored via thin-layer chromatography (TLC).

-

Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from ethanol/water (9:1) to yield white crystals.

Key Parameters :

-

Moisture control : Residual water induces hydrolysis of oxalyl chloride, reducing yield.

-

Solvent purity : Ethyl acetate or THF must be dried over molecular sieves to maintain <0.01% moisture.

-

Stoichiometry : Excess oxalyl chloride ensures complete amidation but requires careful quenching to avoid over-acylation.

Yield and Purity :

Carbodiimide-Mediated Coupling with Oxalic Acid

For laboratories avoiding chlorinated reagents, oxalic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

Procedure :

-

Oxalic acid (1.1 equiv) is dissolved in dimethylformamide (DMF) with EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C.

-

L-alanine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.

-

The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, then dried over Na₂SO₄.

-

Solvent removal yields a residue purified via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).

Key Parameters :

-

pH control : The reaction requires neutral conditions to prevent oxalic acid decarboxylation.

-

Side reactions : Competitive formation of oxalamide dimers is mitigated by stoichiometric HOBt.

Yield and Purity :

Industrial-Scale Optimization Strategies

Particle Size and Reaction Kinetics

As demonstrated in analogous N-carboxy anhydride (NCA) syntheses, reducing the particle size of L-alanine to <200 µm accelerates reaction rates by increasing surface area. For 3-Amino-N-(carboxycarbonyl)alanine:

Inert Atmosphere and Scrubber Systems

Liberated HCl during oxalyl chloride reactions reacts with residual alanine, forming alanine hydrochloride and increasing chloride impurities. Industrial setups employ:

-

Nitrogen blanket : Prevents moisture ingress and oxidative side reactions.

-

Alkaline scrubbers : Neutralize HCl using 10% NaOH, reducing chloride content to <0.01% .

Characterization and Quality Control

Spectroscopic Validation

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-(carboxycarbonyl)alanine, and how do reaction parameters influence yield?

The synthesis of 3-Amino-N-(carboxycarbonyl)alanine can be optimized by adjusting steric and electronic factors during coupling reactions. For example, using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) protecting groups for the amino and carboxyl functionalities can minimize side reactions . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) significantly impact intermediate stability. Yield optimization may require iterative testing via HPLC to monitor purity (>95%) and column chromatography for purification .

Q. Which analytical techniques are most reliable for characterizing 3-Amino-N-(carboxycarbonyl)alanine purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for assessing purity, while LC-MS/MS provides molecular weight confirmation and detects trace impurities . Nuclear magnetic resonance (NMR; ¹H and ¹³C) resolves stereochemistry and functional group integration, particularly for distinguishing carboxycarbonyl vs. carbonyl tautomers . For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be employed .

Q. How can researchers safely handle 3-Amino-N-(carboxycarbonyl)alanine in laboratory settings?

Safety protocols include using nitrile gloves, fume hoods, and eye protection due to potential respiratory and dermal irritation risks . Storage at –20°C under inert gas (e.g., argon) prevents hydrolysis of the carboxycarbonyl group. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the carboxycarbonyl group) affect the compound’s biological activity?

Substituent effects can be systematically studied using comparative analogs. For example, replacing the carboxycarbonyl group with a dinitrophenyl or fluorenylmethoxycarbonyl moiety alters enzyme-binding affinity, as seen in similar alanine derivatives . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like aminopeptidases. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and SPR (surface plasmon resonance) quantifies binding kinetics .

Q. What statistical methods resolve contradictions in experimental data, such as variable enzyme inhibition results across studies?

Contradictory enzyme inhibition data may arise from assay variability (e.g., substrate concentration, pH). Use F-tests to compare variances between datasets and Welch’s t-test for unequal variances (α = 0.05) . For multi-study meta-analysis, apply random-effects models to account for heterogeneity. Calibration curves (R² > 0.99) and internal standards (e.g deuterated analogs) improve reproducibility in LC-MS/MS workflows .

Q. How does 3-Amino-N-(carboxycarbonyl)alanine interact with metabolic pathways, and what are its pharmacokinetic properties?

In vitro ADME studies using Caco-2 cells assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability). Hepatic metabolism can be profiled via cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4 IC₅₀). In vivo rodent studies with radiolabeled compound (¹⁴C) track distribution and excretion, while plasma stability tests (37°C, pH 7.4) evaluate half-life .

Q. What strategies differentiate this compound’s mechanism of action from structurally similar analogs in enzyme inhibition?

Competitive binding assays (e.g., isothermal titration calorimetry, ITC) quantify dissociation constants (Kd) and entropy changes. For β-alanyl aminopeptidase substrates, compare Vmax and Km values using Lineweaver-Burk plots. Structural analogs like 3-amino-N-(3-fluorophenyl)propanamide show higher specificity due to halogen interactions with enzyme active sites . Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Methodological Considerations

Q. Experimental Design for Comparative Studies with Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.